molecular formula C7H13F3N2 B13962752 N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13962752
M. Wt: 182.19 g/mol
InChI Key: VCPTXVLGEGVXJZ-UHFFFAOYSA-N
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Description

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with ethylating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of N-ethylpyrrolidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce N-ethyl-1-(difluoromethyl)pyrrolidin-3-amine.

Scientific Research Applications

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine
  • N-ethyl-1-(difluoromethyl)pyrrolidin-3-amine
  • N-ethyl-1-(trifluoromethyl)piperidin-3-amine

Uniqueness

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyrrolidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-11-6-3-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

VCPTXVLGEGVXJZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(C1)C(F)(F)F

Origin of Product

United States

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